molecular formula C16H17N5OS B6475566 3-[4-(3-methoxypyrazin-2-yl)piperazin-1-yl]-1,2-benzothiazole CAS No. 2640963-53-5

3-[4-(3-methoxypyrazin-2-yl)piperazin-1-yl]-1,2-benzothiazole

Cat. No.: B6475566
CAS No.: 2640963-53-5
M. Wt: 327.4 g/mol
InChI Key: HKAFBOKNZXMOHQ-UHFFFAOYSA-N
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Description

The compound “3-[4-(3-methoxypyrazin-2-yl)piperazin-1-yl]-1,2-benzothiazole” is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It is a hybrid compound consisting of isothiazole and piperazine moieties . Its derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .


Synthesis Analysis

The compound is synthesized through a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of the compound was characterized using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .


Chemical Reactions Analysis

The compound is part of a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives . These compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Physical and Chemical Properties Analysis

The compound is a white crystalline solid with a melting point of 160–162°C . Its 1H NMR spectrum, δ, ppm: 3.52 t (4H, J = 5.1 Hz), 3.87 s (6H), 4.00 t (4H, J = 5.1 Hz), 7.47 m (1H, H arom), 7.59 m (1H, H arom), 8.07 m (1H, H arom), 8.15 d (1H, J = 8.1 Hz, H arom) .

Future Directions

The compound and its derivatives have shown promising results in terms of their biological activity . Future research could focus on further exploring these activities, optimizing the synthesis process, and investigating potential applications in medicine and pharmacology.

Properties

IUPAC Name

3-[4-(3-methoxypyrazin-2-yl)piperazin-1-yl]-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-22-16-15(17-6-7-18-16)21-10-8-20(9-11-21)14-12-4-2-3-5-13(12)23-19-14/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAFBOKNZXMOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1N2CCN(CC2)C3=NSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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